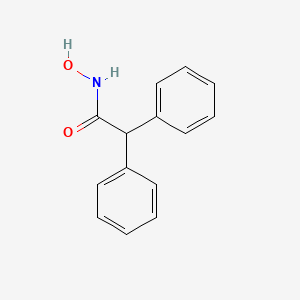

N-hydroxy-2,2-diphenylacetamide

Vue d'ensemble

Description

Le N-hydroxy-2,2-diphénylacétamide est un composé connu pour son rôle significatif en tant qu’inhibiteur sélectif des histone désacétylases de classe IIa (HDAC).

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-hydroxy-2,2-diphénylacétamide implique généralement l’amidation de l’acide diphénylacétique avec de l’hydroxylamine. Une méthode courante comprend la réaction de l’acide diphénylacétique avec du chlorhydrate d’hydroxylamine en présence d’une base telle que l’hydroxyde de sodium. La réaction est réalisée en milieu aqueux, et le produit est isolé par cristallisation .

Méthodes de production industrielle

La production industrielle du N-hydroxy-2,2-diphénylacétamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le N-hydroxy-2,2-diphénylacétamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oximes correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en amines.

Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont employés en conditions basiques.

Principaux produits formés

Oxydation : Formation d’oximes.

Réduction : Formation d’amines primaires ou secondaires.

Substitution : Formation d’amides substitués et d’autres dérivés.

Applications de la recherche scientifique

Le N-hydroxy-2,2-diphénylacétamide a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Agit comme un inhibiteur des HDAC de classe IIa, ce qui le rend précieux dans l’étude de la régulation épigénétique.

Médecine : Agent thérapeutique potentiel pour les maladies impliquant une dysrégulation épigénétique, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d’autres composés bioactifs

Applications De Recherche Scientifique

Biochemical Properties

N-hydroxy-2,2-diphenylacetamide serves as a selective inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating gene expression through chromatin remodeling. The inhibition of these enzymes can lead to significant changes in cellular processes, including gene transcription and cell signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

- Inhibition Studies : The compound has demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential utility as an anti-inflammatory agent.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound across various cancer cell lines:

| Cancer Cell Line | Inhibition (%) |

|---|---|

| MOLT-4 (Leukemia) | 84.19 |

| SF-295 (CNS Cancer) | 72.11 |

| HOP-92 (Lung Cancer) | 67.51 |

These results suggest that the compound may be beneficial in treating hematological malignancies and potentially other cancer types.

Inhibition of Cancer Cell Growth

A study by Güzel-Akdemir et al. (2021) assessed various derivatives of diphenylacetamides, including this compound, revealing substantial inhibition rates against leukemia and CNS cancer cell lines.

Anti-inflammatory Effects

In controlled experiments involving animal models of arthritis, this compound was shown to significantly reduce inflammation markers compared to untreated controls, reinforcing its potential as an anti-inflammatory therapeutic agent.

Mécanisme D'action

Le N-hydroxy-2,2-diphénylacétamide exerce ses effets en inhibant les HDAC de classe IIa. Il se lie au site actif de l’enzyme, empêchant la désacétylation des protéines histones. Cette inhibition entraîne une augmentation de l’acétylation des histones, ce qui entraîne des modifications de la structure de la chromatine et de l’expression des gènes. Le composé cible spécifiquement HDAC7 avec une grande sélectivité, ce qui en fait un outil précieux pour étudier le rôle des HDAC dans les processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

N-hydroxy-9H-xanthène-9-carboxamide : Un autre inhibiteur sélectif des HDAC avec une structure légèrement différente.

Acide diphénylacétohydroxamique : Partage une structure de base similaire mais avec des substituants différents.

Unicité

Le N-hydroxy-2,2-diphénylacétamide est unique en raison de sa grande sélectivité pour les HDAC de classe IIa, en particulier HDAC7. Cette sélectivité permet une inhibition ciblée, réduisant les effets hors cible et augmentant son potentiel en tant qu’agent thérapeutique .

Activité Biologique

N-hydroxy-2,2-diphenylacetamide (NHDPAA) is a compound recognized for its selective inhibition of class IIa histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and gene expression. This article provides a comprehensive overview of the biological activity of NHDPAA, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Targeting Histone Deacetylases

NHDPAA selectively inhibits class IIa HDACs by binding to the zinc ion at the active site, which is essential for the enzyme's deacetylase activity. This interaction leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure that enhances gene expression . The compound's ability to alter gene expression patterns is significant for various cellular processes, including:

- Cell Cycle Regulation : By affecting the transcription of genes involved in cell cycle control.

- Apoptosis : Modulating apoptotic pathways through the regulation of pro-apoptotic genes.

- Differentiation : Influencing cellular differentiation by altering gene expression profiles.

NHDPAA exhibits sub-micromolar inhibitory activity against class IIa HDACs, making it a potent agent for studying epigenetic regulation. Its biochemical properties include:

- Molecular Structure : Characterized by a hydroxamic acid moiety that contributes to its HDAC inhibitory activity.

- Hydrogen Bonding : The compound forms N—H···O hydrogen bonds and C—H···O interactions that stabilize its structure .

Biological Activity Overview

The biological activities of NHDPAA extend beyond HDAC inhibition. It has shown potential in various therapeutic areas:

Case Studies and Research Findings

- Cancer Therapy : A study highlighted NHDPAA's role in enhancing the sensitivity of cancer cells to chemotherapeutic agents by modulating gene expression related to drug metabolism and resistance mechanisms. This suggests its potential as an adjunct therapy in cancer treatment .

- Inflammation Models : In animal models of inflammation, NHDPAA demonstrated significant reductions in inflammatory markers and improved clinical outcomes. This positions it as a candidate for developing new anti-inflammatory drugs.

- Antimycobacterial Activity : Research on NHDPAA derivatives indicated promising results against Mycobacterium tuberculosis, suggesting that modifications to the compound could enhance its efficacy as an anti-tubercular agent .

Propriétés

IUPAC Name |

N-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBBVCLWMCGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286297 | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-51-8 | |

| Record name | NSC44620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Hydroxy-2,2-diphenylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.